RVX-297

Description

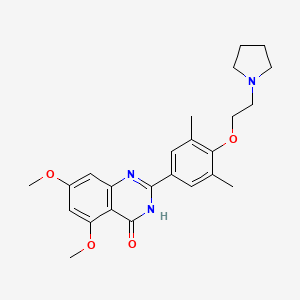

Structure

3D Structure

Properties

IUPAC Name |

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZDYFRDRHRZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RVX-297: A Technical Deep Dive into its Mechanism of Action in Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297 is a novel, orally bioavailable small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. In the context of rheumatoid arthritis (RA), this compound demonstrates significant therapeutic potential by epigenetically modulating the inflammatory response. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, its impact on cellular signaling pathways in key cell types implicated in RA pathology, and its efficacy in preclinical models of the disease. The information presented herein is intended to furnish researchers and drug development professionals with a thorough understanding of this compound's core functionalities, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanistic pathways.

Introduction to this compound and its Target: BET Bromodomains

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers. These proteins recognize and bind to acetylated lysine residues on histone tails and other proteins through their two tandem bromodomains, BD1 and BD2. This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, thereby regulating the expression of genes involved in cell cycle progression, apoptosis, and inflammation. In rheumatoid arthritis, the expression of pro-inflammatory genes in synovial fibroblasts and immune cells is aberrantly upregulated, a process in which BET proteins play a pivotal role.

This compound is a distinct BET inhibitor that exhibits preferential binding to the second bromodomain (BD2) of BET proteins. This selectivity is attributed to specific structural differences between the BD1 and BD2 binding pockets. By selectively targeting BD2, this compound offers a nuanced approach to modulating BET protein function, potentially leading to a more favorable therapeutic window compared to pan-BET inhibitors.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves the competitive inhibition of the interaction between BET bromodomains and acetylated lysine residues. By occupying the BD2 binding pocket, this compound displaces BET proteins from the promoters and enhancer regions of target genes. This displacement disrupts the recruitment of essential components of the transcriptional apparatus, such as active RNA polymerase II, leading to a suppression of gene transcription.

Quantitative Analysis of this compound Binding Affinity

The binding affinity and selectivity of this compound for the bromodomains of the BET family have been quantitatively assessed using various biophysical techniques. The following tables summarize the key binding data.

Table 1: this compound Binding Affinity (IC50, µM)

| Bromodomain | IC50 (µM) |

| BRD2 (BD2) | 0.08[1][2] |

| BRD3 (BD2) | 0.05[1][2] |

| BRD4 (BD1) | 0.82 |

| BRD4 (BD2) | 0.012 - 0.02[1][2] |

Table 2: this compound Inhibitory Activity (IC50, µM)

| Cell Type/Stimulus | Target | IC50 (µM) |

| Mouse Bone Marrow-Derived Macrophages (LPS-induced) | IL-6 | 0.3 |

| Human PBMCs (T-cell receptor-induced) | IL-17 mRNA | 3.7 |

| LPS-stimulated mouse BMDMs | IL-1β | 0.4 - 3[1][2] |

| Unstimulated human PBMCs | MCP-1 | 0.4[1][2] |

Experimental Protocols

Bromodomain Binding Assays

4.1.1. Fluorescence Resonance Energy Transfer (FRET) Assay

-

Objective: To determine the IC50 values of this compound for BET bromodomains.

-

Methodology: The binding of this compound to purified BET bromodomains was measured by competition with a tetra-acetylated peptide derived from the amino terminus of histone H4. The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. Inhibition of the interaction by this compound leads to a decrease in the FRET signal.

-

Procedure:

-

Purified recombinant BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2) are incubated with a fluorescently labeled acetylated histone peptide and a compatible fluorescently labeled antibody or protein that binds the bromodomain.

-

A dilution series of this compound is added to the reaction mixture.

-

The reaction is allowed to reach equilibrium.

-

The FRET signal is measured using a suitable plate reader.

-

IC50 values are calculated by fitting the data to a dose-response curve.

-

4.1.2. Thermal Denaturation Assay

-

Objective: To assess the direct binding of this compound to BET bromodomains and determine the thermal shift (ΔTm).

-

Methodology: The binding of a ligand to a protein stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). This change can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.

-

Procedure:

-

Purified BET bromodomain proteins are mixed with a fluorescent dye (e.g., SYPRO Orange).

-

This compound is added at various concentrations.

-

The temperature of the solution is gradually increased in a real-time PCR instrument.

-

The fluorescence intensity is measured at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition. The difference in Tm in the presence and absence of this compound (ΔTm) is calculated.

-

Cellular Assays with Rheumatoid Arthritis Synovial Fibroblasts (RASF)

-

Objective: To evaluate the effect of this compound on the expression of pro-inflammatory and matrix-degrading genes in RASF.

-

Methodology: Primary human synovial fibroblasts isolated from patients with rheumatoid arthritis are stimulated with a pro-inflammatory cytokine to induce the expression of disease-relevant genes. The effect of this compound on the expression of these genes is then quantified.

-

Procedure:

-

Cell Culture: Human primary synovial fibroblasts from RA patients are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a dilution series of this compound for a specified period (e.g., 24 hours), followed by stimulation with tumor necrosis factor-alpha (TNF-α).[2]

-

Gene Expression Analysis:

-

RNA Isolation: Total RNA is extracted from the cells.

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes (e.g., MMP1, MMP3, RANKL, VCAM-1, and IL-6) are quantified by qRT-PCR using gene-specific primers. Gene expression is normalized to a housekeeping gene.

-

-

Data Analysis: The fold change in gene expression in the presence of this compound compared to the vehicle control is calculated.

-

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by modulating key signaling pathways in rheumatoid arthritis. In synovial fibroblasts, TNF-α is a potent activator of pro-inflammatory gene expression, a process that is dependent on BET protein function.

Inhibition of TNF-α-Induced Pro-inflammatory Gene Expression

// Nodes TNF_alpha [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB_pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BET_proteins [label="BET Proteins\n(BRD2/3/4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RVX_297 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Promoters [label="Gene Promoters", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; RNA_Pol_II [label="RNA Polymerase II", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Pro-inflammatory Gene Expression\n(MMP1, MMP3, RANKL, VCAM-1, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TNF_alpha -> TNFR [label="Binds"]; TNFR -> NF_kB_pathway [label="Activates"]; NF_kB_pathway -> BET_proteins [label="Recruits"]; BET_proteins -> Promoters [label="Binds to\nacetylated histones"]; RVX_297 -> BET_proteins [label="Inhibits BD2", style=dashed, color="#EA4335"]; BET_proteins -> RNA_Pol_II [label="Recruits"]; RNA_Pol_II -> Gene_Expression [label="Initiates Transcription"]; Promoters -> Gene_Expression [style=invis]; } .dot Caption: this compound inhibits TNF-α-induced pro-inflammatory gene expression.

Preclinical Efficacy in Rheumatoid Arthritis Models

The therapeutic potential of this compound in rheumatoid arthritis has been evaluated in well-established preclinical animal models.

Rat Collagen-Induced Arthritis (CIA) Model

The rat CIA model is a widely used experimental model of polyarthritis that shares many pathological features with human RA, including synovial inflammation, pannus formation, and cartilage and bone destruction.

-

Study Design: Arthritis was induced in rats by immunization with type II collagen. Therapeutic oral administration of this compound was initiated at the onset of established arthritis.

-

Key Findings:

-

This compound significantly reduced the progression of disease severity in a dose-dependent manner (25 to 75 mg/kg, twice daily).

-

At a dose of 75 mg/kg, this compound inhibited the increase in ankle diameter by 92% on day 7 of arthritis compared to vehicle-treated controls.

-

Histopathological analysis of the ankle and knee joints revealed a significant reduction in inflammation, pannus formation, and cartilage/bone erosion. At 50 mg/kg and 75 mg/kg, this compound reduced histopathology parameters in the ankle by 64% and in the knee by 86-94%.

-

The expression of key inflammatory and matrix-degrading mediators, including IL-1β, MMP3, MMP13, RANKL, VCAM-1, and IL-6, was reduced in the ankle joints at both the mRNA and protein levels.

-

Table 3: Efficacy of this compound in the Rat Collagen-Induced Arthritis (CIA) Model

| Parameter | Dose (mg/kg, b.i.d.) | Result |

| Ankle Diameter Increase | 75 | 92% inhibition |

| Ankle Histopathology Score | 50 | 64% reduction |

| Ankle Histopathology Score | 75 | 64% reduction |

| Knee Histopathology Score | 50 | 86-94% reduction |

| Knee Histopathology Score | 75 | 86-94% reduction |

| Gene Expression in Ankle Joint (IL-1β, MMP3, MMP13, RANKL, VCAM-1, IL-6) | 75 | Reduced |

Mouse Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA) Models

This compound has also demonstrated efficacy in mouse models of arthritis, further supporting its therapeutic potential.

Conclusion

This compound is a selective inhibitor of the second bromodomain of BET proteins that demonstrates a potent anti-inflammatory mechanism of action relevant to the pathophysiology of rheumatoid arthritis. By displacing BET proteins from chromatin, this compound effectively suppresses the transcription of a wide array of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes in synovial fibroblasts and immune cells. This targeted epigenetic modulation translates to significant therapeutic efficacy in preclinical models of arthritis, where this compound reduces joint inflammation, cartilage and bone destruction, and the expression of key disease mediators. The data presented in this technical guide underscore the promise of this compound as a novel therapeutic agent for the treatment of rheumatoid arthritis.

References

RVX-297: A Technical Overview of its Role in Suppressing Inflammatory Cytokines

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297 is a novel, orally bioavailable small molecule that acts as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] Emerging preclinical evidence robustly demonstrates the potent anti-inflammatory properties of this compound, highlighting its therapeutic potential in a range of inflammatory and autoimmune disorders. This document provides a comprehensive technical guide on the mechanism of action of this compound, its efficacy in suppressing key inflammatory cytokines, and detailed experimental protocols from seminal studies.

Introduction: BET Proteins and the Rationale for BD2-Selective Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and transcription factors.[5] This interaction is fundamental in regulating the transcription of a multitude of genes, including those that drive inflammatory responses.[1][6] By acting as scaffolds for the assembly of transcriptional machinery, BET proteins play a pivotal role in the expression of pro-inflammatory cytokines and chemokines.[6]

Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, have shown significant anti-inflammatory effects. However, they are also associated with on-target toxicities. This compound's selectivity for BD2 offers a potentially more favorable therapeutic window, aiming to retain the anti-inflammatory benefits while mitigating the side effects associated with BD1 inhibition.[1][2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by competitively binding to the BD2 of BET proteins. This action displaces the BET proteins from the promoters of inflammation-sensitive genes. The dissociation of BET proteins from chromatin disrupts the recruitment of active RNA polymerase II, a critical step in gene transcription.[1][2][3][4] This leads to a downstream suppression of the expression of various pro-inflammatory mediators.

Quantitative Data: Suppression of Inflammatory Cytokines

This compound has demonstrated dose-dependent suppression of a range of pro-inflammatory cytokines and mediators across various cellular systems. The following tables summarize the key quantitative findings.

| Cytokine/Mediator | Cell Type/Model | IC50 Value | Reference |

| IL-6 | Mouse Bone Marrow-Derived Macrophages (LPS-induced) | 0.3 µM | [7] |

| IL-17 | Human Peripheral Blood Mononuclear Cells (T-cell receptor-induced) | 3.7 µM | [7] |

| IL-1β | Mouse Bone Marrow-Derived Macrophages (LPS-stimulated) | 0.4 - 3 µM | [3][4] |

| MCP-1 | Human Peripheral Blood Mononuclear Cells (unstimulated) | 0.4 µM | [3][4] |

Table 1: In Vitro IC50 Values for this compound Inhibition of Cytokine Expression

| Gene | Cell Type | Stimulus | This compound Concentration | Result | Reference |

| IL-6 | Human Synovial Fibroblasts | TNFα | 1-30 µM | Downregulated gene expression | [4][7] |

| VCAM-1 | Human Synovial Fibroblasts | TNFα | 1-30 µM | Downregulated gene expression | [4][7] |

| MMP1 | Human Synovial Fibroblasts | TNFα | Not specified | Inhibited expression | [7] |

| MMP3 | Human Synovial Fibroblasts | TNFα | Not specified | Inhibited expression | [7] |

| RANKL | Human Synovial Fibroblasts | TNFα | Not specified | Inhibited expression | [7] |

Table 2: Effect of this compound on Inflammatory Gene Expression in Human Synovial Fibroblasts

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy of this compound.

In Vitro Cytokine Inhibition Assays

-

Cell Culture and Stimulation:

-

Mouse Bone Marrow-Derived Macrophages (BMDMs): Bone marrow cells were harvested from mice and differentiated into macrophages. The cells were then stimulated with lipopolysaccharide (LPS) to induce the expression of pro-inflammatory cytokines like IL-6 and IL-1β.[3][7]

-

Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from healthy human donors. T-cell receptor stimulation was used to induce the expression of IL-17.[7]

-

Human Synovial Fibroblasts: Primary synovial fibroblasts were obtained from patients with rheumatoid arthritis. These cells were stimulated with Tumor Necrosis Factor-alpha (TNFα) to induce the expression of inflammatory mediators.[7]

-

Other cell lines used include human U937 macrophages, mouse primary B cells, and THP-1 monocytes.[3][4]

-

-

This compound Treatment:

-

Cells were pre-treated with varying concentrations of this compound for a specified period before the addition of the inflammatory stimulus.

-

-

Measurement of Cytokine Expression:

-

Quantitative Real-Time PCR (qRT-PCR): RNA was extracted from the treated cells, reverse-transcribed to cDNA, and then used for qRT-PCR to quantify the mRNA expression levels of target inflammatory genes.[7]

-

ELISA: Cell culture supernatants were collected to measure the protein levels of secreted cytokines using specific Enzyme-Linked Immunosorbent Assays.

-

In Vivo Animal Models of Inflammation

-

Rat Collagen-Induced Arthritis (CIA) Model:

-

Female Lewis rats were used in this widely accepted preclinical model for rheumatoid arthritis.[4][7]

-

Arthritis was induced by immunization with collagen.

-

Therapeutic oral administration of this compound was initiated at the onset of established arthritis.[7] Doses ranged from 25 to 75 mg/kg, administered twice daily.[7]

-

Disease progression was monitored by measuring ankle diameter and through histopathological evaluation of the ankle and knee joints.[7]

-

-

LPS-Induced Acute Inflammation Model:

Conclusion

This compound is a promising BD2-selective BET inhibitor with well-documented anti-inflammatory properties. Its ability to suppress the transcription of key inflammatory cytokines in a variety of preclinical models underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases. The data presented in this guide provide a solid foundation for further research and development of this compound. The selectivity for BD2 may offer a significant advantage in terms of safety and tolerability compared to pan-BET inhibitors.

References

- 1. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral Administration of a Novel Small Molecule BET Bromodomain Inhibitor, this compound, Reduces Disease Severity in a Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

RVX-297 and its Effect on BET Protein Displacement: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RVX-297, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and BET Proteins

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers. They recognize and bind to acetylated lysine residues on histone tails through their two tandem bromodomains, BD1 and BD2.[1] This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, including RNA Polymerase II, thereby facilitating the expression of target genes.[1][2] BET proteins are key regulators of genes involved in inflammation and cell cycle progression, making them attractive therapeutic targets for a range of diseases, including cancer and autoimmune disorders.

This compound is a novel, orally bioavailable small molecule that exhibits preferential binding to the BD2 of BET proteins.[3][4][5][6] This selectivity for BD2 distinguishes it from pan-BET inhibitors and may offer a more targeted therapeutic approach with a potentially improved safety profile.

Mechanism of Action: Displacement of BET Proteins

The primary mechanism of action of this compound involves the competitive displacement of BET proteins from chromatin. By binding to the BD2, this compound prevents the recognition of acetylated histones by BET proteins. This disruption of the BET protein-chromatin interaction leads to the displacement of these epigenetic readers from the promoters of sensitive genes.[1][2]

The dissociation of BET proteins from chromatin has a direct impact on the transcriptional machinery. Specifically, it disrupts the recruitment of active RNA Polymerase II to the gene promoters.[1][2] This ultimately results in the suppression of inflammatory gene expression.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in displacing BET proteins and inhibiting gene expression.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of BET Bromodomains by this compound

| Target | Assay Type | IC50 (µM) | Reference |

| BRD4 (BD1) | FRET | 820 | [7] |

| BRD4 (BD2) | FRET | 12 | [7] |

| BRD2 (BD2) | AlphaScreen | 0.08 | [2][4] |

| BRD3 (BD2) | AlphaScreen | 0.05 | [2][4] |

| BRD4 (BD2) | AlphaScreen | 0.02 | [2][4] |

Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound

| Cell Type | Stimulant | Target | IC50 (µM) | Reference |

| Mouse Bone Marrow-Derived Macrophages | LPS | IL-6 mRNA | 0.3 | [7] |

| Human PBMCs | T-cell Receptor | IL-17 mRNA | 3.7 | [7] |

| LPS-stimulated Mouse BMDMs | LPS | IL-1β expression | 0.4-3 | [2][4] |

| Unstimulated Human PBMCs | - | MCP-1 expression | 0.4 | [2][4] |

Table 3: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model

| Treatment Group (oral, b.i.d.) | Parameter | Result | Reference |

| 75 mg/kg | Inhibition of ankle diameter increase (Day 7) | 92% | [7] |

| 50 mg/kg | Reduction in ankle histopathology | 64% | [7] |

| 75 mg/kg | Reduction in ankle histopathology | 64% | [7] |

| 50 mg/kg | Reduction in knee histopathology | 86% | [7] |

| 75 mg/kg | Reduction in knee histopathology | 94% | [7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Bromodomain Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for different BET bromodomains.

A. Fluorescence Resonance Energy Transfer (FRET) Assay

-

Principle: This assay measures the competition between this compound and a fluorescently labeled, acetylated histone peptide for binding to the bromodomain. Binding of the peptide to the bromodomain brings a donor and acceptor fluorophore into proximity, resulting in a FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal.

-

General Protocol:

-

Purified recombinant BET bromodomains (e.g., BRD4 BD1 and BD2) are incubated with a tetra-acetylated peptide derived from histone H4.

-

This compound is added at varying concentrations.

-

The FRET signal is measured using a suitable plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

-

Principle: This bead-based assay measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. Streptavidin-coated donor beads bind the biotinylated peptide, and anti-GST acceptor beads bind the bromodomain. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. This compound competes with the histone peptide for binding to the bromodomain, thus reducing the AlphaScreen signal.

-

General Protocol:

-

A reaction mixture is prepared containing the GST-tagged BET bromodomain and the biotinylated acetylated histone peptide.

-

This compound is added at various concentrations.

-

Streptavidin donor beads and anti-GST acceptor beads are added.

-

After incubation, the plate is read on an AlphaScreen-capable microplate reader.

-

IC50 values are determined from the dose-response curve.

-

Cellular Assays for Inflammatory Gene Expression

Objective: To assess the effect of this compound on the expression of inflammatory genes in relevant cell types.

A. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: This technique measures the amount of a specific mRNA transcript in a sample.

-

General Protocol:

-

Immune cells (e.g., macrophages, PBMCs) are cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence of varying concentrations of this compound.

-

Total RNA is extracted from the cells.

-

RNA is reverse-transcribed into cDNA.

-

qRT-PCR is performed using primers specific for the target inflammatory genes (e.g., IL-6, IL-17, MCP-1).

-

The relative expression of the target genes is normalized to a housekeeping gene.

-

IC50 values are calculated based on the reduction in mRNA levels.

-

In Vivo Model of Rheumatoid Arthritis

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of autoimmune disease.

A. Rat Collagen-Induced Arthritis (CIA) Model

-

Principle: This is a widely used animal model that mimics many aspects of human rheumatoid arthritis. Arthritis is induced by immunization with type II collagen.

-

General Protocol:

-

Rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

-

Upon the onset of clinical signs of arthritis, animals are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally at different doses (e.g., 25, 50, 75 mg/kg) twice daily.

-

Disease progression is monitored by measuring ankle diameter and clinical scores.

-

At the end of the study, joints are collected for histopathological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

The expression of inflammatory mediators in the joint tissue can also be analyzed by qRT-PCR or immunohistochemistry.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective BD2 inhibitor of the BET family of proteins. Its mechanism of action, involving the displacement of BET proteins from chromatin and subsequent downregulation of inflammatory gene expression, is well-supported by preclinical data. The quantitative data presented in this guide highlight its efficacy in both in vitro and in vivo models of inflammation and autoimmune disease. The detailed experimental methodologies provide a framework for researchers to further investigate the properties and therapeutic potential of this compound and other selective BET inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 6. Publications - Resverlogix Corp. [resverlogix.com]

- 7. Oral Administration of a Novel Small Molecule BET Bromodomain Inhibitor, this compound, Reduces Disease Severity in a Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

Investigating the Downstream Targets of RVX-297: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of RVX-297, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The information presented herein is intended to support further research and development of this compound for inflammatory and autoimmune diseases.

Introduction

This compound is an orally bioavailable small molecule that demonstrates high selectivity for the BD2 of BET proteins, including BRD2, BRD3, and BRD4.[1][2] BET proteins are epigenetic readers that play a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. By selectively inhibiting the BD2 domain, this compound modulates the expression of a specific subset of genes, primarily those involved in inflammatory pathways.[3][4] This targeted approach offers the potential for a more favorable safety profile compared to pan-BET inhibitors.

Mechanism of Action

The primary mechanism of action of this compound involves the competitive binding to the BD2 domain of BET proteins, which displaces them from chromatin.[3][5] This displacement prevents the recruitment of the transcriptional machinery, including active RNA polymerase II, to the promoters of target genes, leading to the suppression of their transcription.[3][4] A key signaling pathway implicated in the anti-inflammatory effects of this compound is the NF-κB pathway, a central regulator of inflammation.

Caption: Figure 1. Mechanism of Action of this compound.

Downstream Target Modulation

The primary downstream effect of this compound is the suppression of pro-inflammatory gene expression. This has been demonstrated across various immune cell types and in preclinical models of inflammatory diseases.

Key Downstream Target Genes

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and autoimmunity.

-

Interleukin-17 (IL-17): A key cytokine in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis.

-

Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine.

-

Monocyte Chemoattractant Protein-1 (MCP-1): A chemokine that recruits monocytes to sites of inflammation.

-

Vascular Cell Adhesion Molecule-1 (VCAM-1): An adhesion molecule involved in leukocyte recruitment.

-

Matrix Metalloproteinase-1 (MMP1) and -3 (MMP3): Enzymes that degrade extracellular matrix components, contributing to tissue destruction in arthritis.

-

Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL): A key factor in osteoclast differentiation and bone resorption.

Quantitative Data on Target Modulation

The following tables summarize the quantitative data on the inhibitory activity of this compound from published studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Cell Type/Assay | Stimulus | IC50 | Reference |

| BRD2 (BD2) | Biochemical Assay | - | 0.08 µM | [1] |

| BRD3 (BD2) | Biochemical Assay | - | 0.05 µM | [1] |

| BRD4 (BD2) | Biochemical Assay | - | 0.02 µM | [1] |

| IL-6 | Mouse Bone Marrow-Derived Macrophages | LPS | 0.3 µM | [2] |

| IL-17 | Human PBMCs | T-cell Receptor Activation | 3.7 µM | [2] |

| IL-1β | LPS-stimulated mouse BMDMs | LPS | 0.4-3 µM | [1] |

| MCP-1 | Unstimulated human PBMCs | - | 0.4 µM | [1] |

Table 2: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model

| Parameter | Dosage | Effect | Reference |

| Ankle Diameter | 75 mg/kg b.i.d. | 92% inhibition of increase | [2] |

| Ankle Histopathology | 50-75 mg/kg b.i.d. | 64% reduction | [2] |

| Knee Histopathology | 50-75 mg/kg b.i.d. | 86-94% reduction | [2] |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key inflammatory signaling pathways.

Caption: Figure 2. This compound Modulates the NF-κB Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the downstream targets of this compound. For detailed, step-by-step protocols, it is recommended to consult the original publications.

In Vitro Assays

-

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs), mouse bone marrow-derived macrophages (BMDMs), and human synovial fibroblasts from rheumatoid arthritis patients are commonly used.

-

-

Stimulation:

-

Cells are typically stimulated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα) to induce an inflammatory response.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

RNA is extracted from cells, reverse transcribed to cDNA, and used as a template for qPCR to measure the mRNA levels of target genes (e.g., IL-6, IL-17, MMPs). Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH).

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected to measure the protein levels of secreted cytokines (e.g., IL-6, IL-1β).

-

In Vivo Models

-

Collagen-Induced Arthritis (CIA) in Rats:

-

Induction: Arthritis is induced by immunization with type II collagen emulsified in Freund's adjuvant.

-

Treatment: this compound is administered orally (p.o.) once or twice daily (b.i.d.).

-

Assessment: Disease severity is monitored by measuring ankle diameter and through histological examination of the joints for inflammation, pannus formation, and cartilage/bone erosion.

-

Caption: Figure 3. Experimental Workflow for Investigating this compound.

Conclusion

This compound is a promising therapeutic candidate for inflammatory and autoimmune diseases due to its selective inhibition of the BD2 domain of BET proteins. Its mechanism of action, centered on the suppression of key pro-inflammatory gene transcription, has been well-characterized. The downstream targets identified to date, including IL-6, IL-17, and MMPs, are clinically relevant in various autoimmune conditions. The preclinical data in models such as collagen-induced arthritis provide a strong rationale for its continued development. Further research should focus on elucidating the full spectrum of its downstream targets and its long-term efficacy and safety in clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 3. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) analysis of the inflammatory cytokines [bio-protocol.org]

- 4. In vivo quantification of collagen-induced arthritis mouse model by three-dimensional volumetric ultrasound and color Doppler - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RVX-297: A Technical Guide to Its Impact on Chromatin Remodeling and Gene Transcription

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

RVX-297 is a novel, orally bioavailable small molecule that functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are crucial epigenetic readers that link histone acetylation marks to the recruitment of transcriptional machinery, thereby activating gene expression. By preferentially binding to the BD2 domain, this compound competitively displaces BET proteins from chromatin at the promoters of sensitive genes.[1][4] This action disrupts the recruitment of active RNA Polymerase II, leading to the suppression of target gene transcription, particularly those involved in inflammatory and autoimmune responses.[1][2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: BET Proteins and Epigenetic Regulation

The expression of genes is intricately regulated by the dynamic structure of chromatin, composed of DNA wrapped around histone proteins. Post-translational modifications of histones, such as acetylation, serve as docking sites for various regulatory proteins. The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are key "readers" of these epigenetic marks.[1][5] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones.[1][6] This binding anchors the BET protein to chromatin, where it recruits transcriptional regulators, including the Positive Transcription Elongation Factor b (P-TEFb), to initiate and elongate transcription.[5]

Given their central role in gene regulation, particularly for genes driving cell proliferation and inflammation, BET proteins have emerged as significant therapeutic targets.[7] While pan-BET inhibitors that target both BD1 and BD2 have shown anti-inflammatory efficacy, they can also be associated with on-target toxicities.[8] The development of domain-selective inhibitors like this compound, which preferentially targets BD2, offers a more nuanced approach to modulating BET-dependent gene transcription, potentially improving the therapeutic window.[1][3][6]

Core Mechanism of Action: BD2-Selective BET Inhibition

This compound exerts its effect through a precise epigenetic mechanism centered on its selective inhibition of the BD2 domain of BET proteins.

-

Selective Binding to BD2 : this compound shows preferential binding to the BD2 domains of BET proteins over the BD1 domains.[3][6] X-ray crystallography and isothermal titration calorimetry have confirmed structural and thermodynamic differences that drive this selectivity.[3][6]

-

Displacement from Chromatin : By occupying the acetyl-lysine binding pocket of BD2, this compound competitively displaces BET proteins from the promoters of their target genes.[1][2][4]

-

Inhibition of Transcriptional Machinery : The displacement of BET proteins prevents the recruitment and stabilization of the transcriptional apparatus, most notably active RNA Polymerase II.[1][4]

-

Suppression of Gene Transcription : The ultimate consequence is the dose-dependent suppression of transcription for BET-sensitive genes, particularly pro-inflammatory cytokines and chemokines like IL-6, IL-1β, and MCP-1.[2][9]

Quantitative Analysis of this compound Activity

The binding affinity and functional potency of this compound have been characterized in a variety of in vitro and in vivo models. The data below is summarized from published preclinical studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) and dissociation constants (K D ) of this compound for various BET bromodomains, highlighting its selectivity for the second bromodomain (BD2).

| Target Protein | Domain | Assay Type | IC₅₀ (µM) | K D (nM) | Reference |

| BRD2 | BD2 | AlphaScreen | 0.08 | - | [2] |

| BRD3 | BD2 | AlphaScreen | 0.05 | - | [2] |

| BRD4 | BD1 | AlphaScreen | 0.82 | 1441 | [6][9] |

| BRD4 | BD2 | AlphaScreen | 0.012 - 0.02 | 185 | [2][6][9] |

Table 2: In Vitro Inhibition of Pro-inflammatory Gene Expression by this compound

This table details the IC₅₀ values for this compound in suppressing the expression of key inflammatory mediators in various human and mouse cell types.

| Gene Target | Cell Type | Stimulus | IC₅₀ (µM) | Reference |

| IL-6 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | LPS | 0.3 | [9] |

| IL-6 | Human U937 Macrophages | - | Dose-dependent | [2] |

| IL-1β | Mouse BMDMs | LPS | 0.4 - 3.0 | [2] |

| MCP-1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Unstimulated | 0.4 | [2] |

| IL-17 | Human PBMCs | T-cell Receptor Activation | 3.7 | [9] |

| MMP1, MMP3, RANKL, VCAM-1, IL-6 | Human Rheumatoid Arthritis Synovial Fibroblasts | TNFα | Dose-dependent | [9] |

Table 3: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis (CIA) Model

This table presents key findings from the therapeutic administration of this compound in a rat model of rheumatoid arthritis, demonstrating its anti-inflammatory and disease-modifying effects.

| Parameter | Dosage (mg/kg, b.i.d.) | Outcome | Reference |

| Ankle Diameter Increase | 75 | 92% inhibition relative to control | [9] |

| Ankle Histopathology Score | 50 - 75 | 64% reduction | [9] |

| Knee Histopathology Score | 50 - 75 | 86% - 94% reduction | [9] |

| Inflammatory Gene Expression (Ankle) | Not specified | Reduction in IL-1b, MMP3, MMP13, RANKL, VCAM-1, IL-6 | [9] |

Key Experimental Methodologies

The elucidation of this compound's mechanism relies on several key experimental techniques. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is a cornerstone method to demonstrate the displacement of BET proteins from chromatin genome-wide.

Experimental Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the essential steps to assess the occupancy of a BET protein (e.g., BRD4) at gene promoters in the presence or absence of this compound.

Objective: To determine if this compound treatment reduces the binding of BRD4 to the promoters of inflammatory genes.

Materials:

-

Cell line of interest (e.g., U937 macrophages)

-

This compound and vehicle control (e.g., DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade anti-BRD4 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for NGS library preparation

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to ~80-90% confluency. Treat one set of plates with an effective concentration of this compound (e.g., 1 µM) and another with vehicle for a specified time (e.g., 4-6 hours).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to release nuclei. Resuspend the nuclear pellet in a shearing buffer and sonicate to fragment the chromatin into 200-500 bp fragments.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding. Incubate the cleared chromatin overnight at 4°C with either the anti-BRD4 antibody or a non-specific IgG control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads on a magnetic stand and perform a series of stringent washes with low salt, high salt, and LiCl buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a column-based kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and an input control (sheared chromatin that did not undergo IP). Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Compare the BRD4 binding signal at specific gene promoters (e.g., IL6) between this compound-treated and vehicle-treated samples. A reduction in peak height/area in the treated sample indicates displacement of BRD4 by this compound.

Conclusion

This compound represents a targeted epigenetic modulator that leverages selectivity for the BD2 domain of BET proteins to achieve a potent anti-inflammatory effect. By displacing BET proteins from chromatin, it effectively disrupts the transcriptional activation of key genes involved in inflammation and autoimmunity.[1][4] Quantitative data from both in vitro and in vivo studies demonstrate its ability to inhibit inflammatory pathways at clinically relevant concentrations.[2][9] The targeted nature of this compound offers a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, warranting further investigation and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. immune-system-research.com [immune-system-research.com]

- 3. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. The mechanisms of action of chromatin remodelers and implications in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Oral Administration of a Novel Small Molecule BET Bromodomain Inhibitor, this compound, Reduces Disease Severity in a Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

The Discovery and Initial Characterization of RVX-297: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297 is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The preclinical data strongly suggest the therapeutic potential of this compound in inflammatory and autoimmune diseases.[1][3]

Introduction to this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][4] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[1][4] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory disorders.

This compound was developed as a selective inhibitor of the BD2 domain of BET proteins. While pan-BET inhibitors have shown therapeutic promise, they have also been associated with toxicity. The selective targeting of BD2 by this compound represents a potential therapeutic advantage by offering a more targeted approach to modulating the inflammatory response.

Mechanism of Action

This compound exerts its effects by competitively binding to the BD2 domain of BET proteins, thereby displacing them from acetylated chromatin.[1] This disruption prevents the recruitment of transcriptional regulators, including RNA Polymerase II, to the promoters of pro-inflammatory genes, leading to the suppression of their expression.[1]

Quantitative Data Summary

The initial characterization of this compound involved a series of in vitro and in vivo studies to determine its binding affinity, cellular activity, and preclinical efficacy. The key quantitative findings are summarized in the tables below.

Table 1: In Vitro Binding Affinity of this compound

| Bromodomain Target | IC50 (µM) |

| BRD2 (BD2) | 0.08[5][6] |

| BRD3 (BD2) | 0.05[5][6] |

| BRD4 (BD1) | 0.82[7] |

| BRD4 (BD2) | 0.012 - 0.02[5][6][7] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Type | Stimulus | Target Gene/Protein | IC50 (µM) |

| Mouse Bone Marrow-Derived Macrophages | LPS | IL-6 | 0.3[7] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | T-cell Receptor Activation | IL-17 mRNA | 3.7[7] |

| Human PBMCs (unstimulated) | - | MCP-1 | 0.4[6] |

| LPS-stimulated mouse BMDMs | LPS | IL-1β | 0.4 - 3[6] |

| Human U937 Macrophages, Mouse Primary B cells, THP-1 Monocytes | LPS | IL-6 | Dose-dependent suppression[6] |

| Human Primary Synovial Fibroblasts (from RA patients) | TNFα | MMP1, MMP3, RANKL, VCAM-1, IL-6 | Dose-dependent inhibition[7] |

Table 3: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Species | Dosing Regimen | Key Findings |

| Rat Collagen-Induced Arthritis (CIA) | Rat | 25-75 mg/kg, p.o., b.i.d. | Dose-dependent reduction in disease severity.[7] At 75 mg/kg, inhibited the increase in ankle diameter by 92%.[7] |

| Mouse Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Inhibition of pathology progression.[5][6] |

| Mouse Collagen Antibody-Induced Arthritis (mCAIA) | Mouse | Not specified | Countered pathology.[1][2] |

| Murine Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Prophylactic and Therapeutic | Prevented disease development when given prophylactically and reduced pathology when given therapeutically.[1][2] |

| Lipopolysaccharide (LPS)-induced inflammation | Mouse | Not specified | Reduced pro-inflammatory mediators in spleen and serum.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bromodomain Binding Assays

Fluorescence Resonance Energy Transfer (FRET) Assay: [7]

-

Principle: Competitive displacement of a tetra-acetylated histone H4 peptide from the bromodomain by this compound.

-

Reagents: Purified bromodomains, tetra-acetylated histone H4 peptide.

-

Procedure:

-

Incubate purified bromodomains with the histone H4 peptide in the presence of varying concentrations of this compound.

-

Measure FRET signal to determine the extent of peptide displacement.

-

Calculate IC50 values from the dose-response curves.

-

Thermal Denaturation Assay: [7]

-

Principle: Measurement of the change in protein melting temperature upon ligand binding.

-

Procedure:

-

Mix purified bromodomains with this compound.

-

Gradually increase the temperature and monitor protein unfolding using a fluorescent dye that binds to hydrophobic regions.

-

The shift in the melting temperature indicates binding.

-

Cellular Assays

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Mediator Expression: [7]

-

Cell Culture and Stimulation:

-

Mouse bone marrow-derived macrophages were stimulated with lipopolysaccharide (LPS).

-

Human peripheral blood mononuclear cells (PBMCs) were stimulated to activate the T-cell receptor.

-

Human primary synovial fibroblasts from rheumatoid arthritis patients were stimulated with TNFα.

-

-

Procedure:

-

Treat cells with varying concentrations of this compound prior to stimulation.

-

Isolate total RNA from the cells.

-

Perform reverse transcription to generate cDNA.

-

Quantify the expression of target genes (e.g., IL-6, IL-17, MMPs, RANKL, VCAM-1) using qRT-PCR with specific primers.

-

Normalize target gene expression to a housekeeping gene.

-

Animal Models

Rat Collagen-Induced Arthritis (CIA) Model: [7]

-

Induction: Immunization with type II collagen.

-

Treatment: Therapeutic oral administration of this compound (25 to 75 mg/kg, twice daily) initiated at the onset of established arthritis.

-

Endpoints:

-

Clinical scoring of disease severity.

-

Measurement of ankle diameter.

-

Histopathological analysis of ankle and knee joints for inflammation, pannus formation, cartilage damage, and bone resorption.

-

Measurement of inflammatory mediators (e.g., IL-1β, MMP3, MMP13, RANKL, VCAM-1, IL-6) in the ankle joint at the mRNA or protein level.

-

Murine Experimental Autoimmune Encephalomyelitis (EAE) Model: [1][2]

-

Induction: Immunization with a myelin-derived peptide to induce a disease mimicking multiple sclerosis.

-

Treatment:

-

Prophylactic: Administration of this compound before or at the time of disease induction.

-

Therapeutic: Administration of this compound after the onset of clinical signs.

-

-

Endpoints:

-

Clinical scoring of disease severity (e.g., paralysis).

-

Histopathological analysis of the central nervous system for inflammation and demyelination.

-

Visualizations

The following diagrams illustrate key aspects of this compound's characterization.

Conclusion

The initial characterization of this compound has established it as a potent, selective, and orally bioavailable inhibitor of the BD2 domain of BET proteins. Its ability to suppress the expression of key pro-inflammatory mediators in a variety of in vitro and in vivo models of inflammation and autoimmune disease highlights its significant therapeutic potential. The data presented in this technical guide provide a solid foundation for the continued development of this compound as a novel therapeutic agent for the treatment of immune-mediated disorders. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. BET bromodomains as novel epigenetic targets for brain health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bromodomain and extraterminal (BET) proteins: biological functions, diseases and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral Administration of a Novel Small Molecule BET Bromodomain Inhibitor, this compound, Reduces Disease Severity in a Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

- 6. Bromodomain protein inhibition: a novel therapeutic strategy in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Anti-Inflammatory Properties of RVX-297: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297, a novel, orally bioavailable small molecule, has demonstrated significant anti-inflammatory properties in a range of preclinical models. As a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, this compound represents a targeted approach to modulating the epigenetic regulation of inflammatory gene expression. This technical guide provides an in-depth exploration of the anti-inflammatory profile of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to this compound and BET Inhibition in Inflammation

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1] This interaction is a key step in the recruitment of transcriptional machinery to the promoters and enhancers of target genes, leading to their expression. In the context of inflammation, BET proteins, particularly BRD4, play a pivotal role in activating the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2]

This compound is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins.[3][4] This selectivity is significant as the two tandem bromodomains of BET proteins, BD1 and BD2, may have distinct functions in gene regulation. By preferentially binding to BD2, this compound offers the potential for a more targeted modulation of gene expression with a potentially improved safety profile compared to pan-BET inhibitors.

Mechanism of Action: Epigenetic Control of Inflammatory Gene Expression

The primary anti-inflammatory mechanism of this compound involves the competitive inhibition of the binding of BET proteins to acetylated histones at the regulatory regions of inflammatory genes. This displacement disrupts the formation of the transcriptional complexes necessary for gene expression.

Specifically, the mechanism can be delineated as follows:

-

Inflammatory Stimulus: Pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or pro-inflammatory cytokines such as TNF-α activate intracellular signaling cascades.[5]

-

Signal Transduction: These signals converge on master transcription factors of the inflammatory response, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][6]

-

Chromatin Remodeling: The activation of these transcription factors leads to the recruitment of histone acetyltransferases (HATs) which acetylate lysine residues on histone tails, creating docking sites for BET proteins.

-

BET Protein Recruitment: BET proteins, particularly BRD4, bind to these acetylated histones via their bromodomains.[1]

-

Transcriptional Activation: Once bound, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of pro-inflammatory genes such as IL6, TNF, and MCP1.[7]

-

This compound Intervention: this compound competes with the acetylated lysine residues for binding to the BD2 domain of BET proteins. This prevents the recruitment of BET proteins to the chromatin, thereby inhibiting the assembly of the transcriptional machinery and suppressing the expression of inflammatory genes.[8][9]

Signaling Pathway Diagram

Caption: Mechanism of this compound in suppressing inflammatory gene expression.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been quantified in a variety of in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (µM) | Reference(s) |

| Bromodomain Binding | |||

| BRD2 (BD2) | Biochemical Assay | 0.08 | [4] |

| BRD3 (BD2) | Biochemical Assay | 0.05 | [4] |

| BRD4 (BD2) | Biochemical Assay | 0.02 | [4] |

| Cytokine Inhibition | |||

| IL-6 | LPS-stimulated human U937 macrophages | Dose-dependent inhibition | [4] |

| IL-6 | LPS-stimulated mouse primary B cells | Dose-dependent inhibition | [4] |

| IL-6 | LPS-stimulated mouse BMDMs | Dose-dependent inhibition | [4] |

| IL-6 | LPS-stimulated THP-1 monocytes | Dose-dependent inhibition | [4] |

| IL-1β | LPS-stimulated mouse BMDMs | 0.4 - 3 | [4] |

| MCP-1 | Unstimulated human PBMCs | 0.4 | [4] |

| IL-17 | Antigen-stimulated T cells | Inhibition observed | [4] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation

| Animal Model | Species | Key Efficacy Endpoint(s) | This compound Dosing Regimen | Result(s) | Reference(s) |

| Collagen-Induced Arthritis (CIA) | Rat | Reduction in paw swelling, arthritis score, and joint damage | 25-75 mg/kg, oral, daily | Dose-dependent inhibition of disease progression | [4] |

| Collagen-Induced Arthritis (CIA) | Mouse | Reduction in arthritis severity | Not specified | Inhibition of pathology | [4] |

| Lipopolysaccharide (LPS)-Induced Inflammation | Mouse | Reduction of serum and splenic inflammatory mediators | Not specified | Suppression of cytokine production | [8][9] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used to characterize the anti-inflammatory properties of this compound.

In Vitro Assays

-

Cell Lines: Human monocytic cell lines (U937, THP-1), primary human peripheral blood mononuclear cells (PBMCs), and mouse bone marrow-derived macrophages (BMDMs) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary growth factors.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are typically stimulated with lipopolysaccharide (LPS) from E. coli at a concentration of 10-100 ng/mL for a period of 4-24 hours.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations prior to or concurrently with the inflammatory stimulus.

-

ELISA: Enzyme-linked immunosorbent assays are used to quantify the concentration of secreted cytokines (e.g., IL-6, TNF-α, MCP-1) in the cell culture supernatants.

-

qRT-PCR: Quantitative real-time polymerase chain reaction is employed to measure the mRNA expression levels of inflammatory genes in cell lysates.

In Vivo Animal Models

This model is used to assess the acute anti-inflammatory effects of a compound.

-

Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

-

LPS Administration: Mice are administered a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight).[10][11]

-

This compound Administration: this compound is typically administered orally (p.o.) via gavage at a specified time point before LPS challenge.

-

Endpoint Analysis: At a predetermined time after LPS injection (e.g., 2-6 hours), blood and tissues (e.g., spleen, liver) are collected. Serum cytokine levels are measured by ELISA, and tissue gene expression is analyzed by qRT-PCR.

The CIA model is a well-established model of rheumatoid arthritis, used to evaluate the therapeutic potential of anti-inflammatory compounds in a chronic autoimmune setting.

-

Animals: Lewis or Wistar rats are susceptible strains.[12][13]

-

Induction of Arthritis:

-

This compound Administration: Therapeutic dosing with this compound (e.g., 25-75 mg/kg, p.o., daily) is initiated at the onset of clinical signs of arthritis.[4]

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis is monitored daily or every other day by visually scoring each paw for erythema and swelling on a scale of 0-4.

-

Paw Volume Measurement: Paw swelling is quantified using a plethysmometer or calipers.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, cartilage damage, and bone erosion.

-

Experimental Workflow Diagram

Caption: Workflow for a collagen-induced arthritis (CIA) study.

Conclusion

This compound is a promising anti-inflammatory agent with a well-defined epigenetic mechanism of action. Its selectivity for the BD2 domain of BET proteins offers a targeted approach to suppressing the expression of key inflammatory mediators. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-inflammatory effects in relevant preclinical models of acute and chronic inflammation. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other BET inhibitors in the development of novel therapies for a wide range of inflammatory and autoimmune diseases. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human disease.

References

- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Establishment of a mouse model of lipopolysaccharide-induced neutrophilic nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The suppression of bromodomain and extra‐terminal domain inhibits vascular inflammation by blocking NF‐κB and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]

- 8. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]

- 12. chondrex.com [chondrex.com]

- 13. inotiv.com [inotiv.com]

- 14. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

RVX-297: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

RVX-297 is a novel, orally active small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications in inflammatory and autoimmune diseases. It functions as a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, preclinical efficacy, and the methodologies used in its evaluation.

Pharmacodynamics: Targeting the Epigenome to Modulate Inflammation

The primary mechanism of action of this compound is the selective inhibition of the BD2 domain of BET proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription.[1][3] By selectively binding to the BD2 domain, this compound displaces BET proteins from the promoters of pro-inflammatory genes, leading to the disruption of the recruitment of active RNA polymerase II and subsequent suppression of inflammatory gene expression.[1][3] This targeted approach offers the potential for a more favorable safety profile compared to pan-BET inhibitors.

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against the BD2 domain of various BET proteins. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (µM) |

| BRD2 (BD2) | 0.08 |

| BRD3 (BD2) | 0.05 |

| BRD4 (BD2) | 0.02 |

| Data sourced from MedChemExpress[4] |

In various cell-based assays, this compound has been shown to effectively suppress the expression of key inflammatory mediators. For instance, it dose-dependently inhibits the lipopolysaccharide (LPS)-induced production of Interleukin-6 (IL-6) in mouse bone marrow-derived macrophages and the T-cell receptor-induced expression of IL-17 mRNA in human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, in human primary synovial fibroblasts from rheumatoid arthritis patients, this compound inhibited the tumor necrosis factor-alpha (TNFα)-induced expression of several genes implicated in disease pathogenesis, including MMP1, MMP3, RANKL, VCAM-1, and IL-6.[1]

In Vivo Efficacy in Preclinical Models

The anti-inflammatory properties of this compound have been validated in several preclinical animal models of acute inflammation and autoimmune diseases.

| Preclinical Model | Species | Key Findings |

| LPS-Induced Endotoxemia | Mouse | Reduced serum levels of pro-inflammatory cytokines. |

| Collagen-Induced Arthritis (CIA) | Rat | Dose-dependent reduction in disease severity, including decreased joint swelling and inflammation. |

| Collagen-Induced Arthritis (CIA) | Mouse | Inhibition of disease progression. |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Prophylactic administration prevented disease development, and therapeutic administration reduced disease severity. |

| Data compiled from multiple sources.[1][3] |

Pharmacokinetics: An Area for Further Investigation

Despite its promising pharmacodynamic profile and oral activity, detailed quantitative data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are not extensively available in the public domain. While described as "orally bioavailable" with a "distinct pharmacokinetic profile" from its structural relative RVX-208, specific parameters such as Cmax, Tmax, plasma half-life, bioavailability, and detailed metabolic and excretion pathways have not been published.[2] This lack of publicly available data represents a significant gap in the comprehensive understanding of this compound's clinical potential and highlights an area for future research and publication.

Signaling Pathways and Experimental Workflows

To visually represent the key concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound- a novel BD2 selective inhibitor of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for RVX-297 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

RVX-297 is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It has demonstrated potent anti-inflammatory properties in various preclinical models by modulating gene expression.[1][2] These application notes provide detailed protocols for the in vitro use of this compound in relevant cell culture models to study its mechanism of action and effects on inflammatory gene expression.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[1][4] In inflammatory conditions, BET proteins are involved in the transcriptional activation of pro-inflammatory genes. This compound is a novel, orally active small molecule that selectively inhibits the BD2 domain of BET proteins.[1][3] Its mechanism of action involves displacing BET proteins from the promoters of sensitive genes, leading to the disruption of active RNA polymerase II recruitment and subsequent suppression of inflammatory gene expression.[1][2][5] This document outlines key quantitative data and provides detailed protocols for investigating the effects of this compound in in vitro cell culture systems.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro potency of this compound against BET bromodomains and its efficacy in inhibiting the expression of key inflammatory mediators.

Table 1: IC50 Values of this compound for BET Bromodomains

| Target | IC50 (µM) |

| BRD2 (BD2) | 0.08[2][5][6] |

| BRD3 (BD2) | 0.05[2][5][6] |

| BRD4 (BD2) | 0.02[2][5][6] |

Table 2: In Vitro Inhibition of Inflammatory Gene Expression by this compound

| Cell Type | Target Gene | Stimulus | IC50 (µM) |

| Mouse BMDMs | IL-1β | LPS | 0.4 - 3[2][5] |

| Human PBMCs | MCP-1 | Unstimulated | 0.4[2][5] |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Immune Cell Lines

This protocol describes the maintenance of human monocytic cell lines THP-1 and U937, which are commonly used to study the anti-inflammatory effects of compounds like this compound.

Materials:

-

THP-1 or U937 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phosphate Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen-Strep.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Monitor cell density and subculture every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL. To subculture, centrifuge the cell suspension, remove the desired volume of cells, and resuspend in a new flask with fresh complete growth medium.

Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-like Cells

Materials:

-

THP-1 cells

-

Complete growth medium (from Protocol 1)

-

Phorbol 12-myristate 13-acetate (PMA)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed THP-1 cells in complete growth medium into 6-well or 12-well plates at a density of 5 x 10^5 cells/mL.

-

Differentiation: Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

-

Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2. During this time, the cells will adhere to the plate and differentiate into macrophage-like cells.

-

Media Change: After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells once with warm PBS.

-